

# analytical performance of ammonium dichromate in redox titrations versus ceric ammonium nitrate

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## Compound of Interest

Compound Name: Ammonium dichromate

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## A Comparative Guide to Ammonium Dichromate and Ceric Ammonium Nitrate in Redox Titrations

For researchers, scientists, and professionals in drug development, the choice of an appropriate oxidizing agent is paramount for accurate and reliable results in redox titrations. This guide provides an objective comparison of the analytical performance of the dichromate ion (typically from potassium or **ammonium dichromate**) and the ceric ion (from ceric ammonium nitrate), supported by experimental data and protocols.

### Introduction to the Oxidizing Agents

Redox titrations are a cornerstone of quantitative chemical analysis, relying on oxidation-reduction reactions between an analyte and a titrant. Ceric ammonium nitrate (CAN), with the formula  $(\text{NH}_4)_2[\text{Ce}(\text{NO}_3)_6]$ , and **ammonium dichromate**,  $(\text{NH}_4)_2\text{Cr}_2\text{O}_7$ , are both strong oxidizing agents. In these compounds, cerium exists in the +4 oxidation state and chromium is in the +6 state.<sup>[1][2]</sup> The analytical utility of these reagents is dictated by their respective redox potentials, stability, and specificity. Titrations involving cerium(IV) are known as cerimetry, while those using the dichromate ion are termed dichrometry.

### Comparative Performance: A Tabular Summary

The following table summarizes the key analytical performance characteristics of ceric ammonium nitrate and dichromate solutions.

Feature	Ceric Ammonium Nitrate (CAN)	Ammonium Dichromate / Potassium Dichromate
Formula	$(\text{NH}_4)_2[\text{Ce}(\text{NO}_3)_6]$	$(\text{NH}_4)_2\text{Cr}_2\text{O}_7$
Oxidizing Agent	Cerium(IV) ion ( $\text{Ce}^{4+}$ )	Dichromate ion ( $\text{Cr}_2\text{O}_7^{2-}$ )
Redox Reaction	$\text{Ce}^{4+} + \text{e}^- \rightarrow \text{Ce}^{3+}$	$\text{Cr}_2\text{O}_7^{2-} + 14\text{H}^+ + 6\text{e}^- \rightarrow 2\text{Cr}^{3+} + 7\text{H}_2\text{O}$ <a href="#">[3]</a> <a href="#">[4]</a>
Standard Potential	High ( $E^\circ \approx +1.44 \text{ V}$ in $\text{H}_2\text{SO}_4$ , $+1.61 \text{ V}$ in $\text{HNO}_3$ , $+1.70 \text{ V}$ in $\text{HClO}_4$ ) <a href="#">[5]</a>	Moderate ( $E^\circ = +1.23 \text{ V}$ to $+1.33 \text{ V}$ ) <a href="#">[6]</a>
Primary Standard	No, solutions must be standardized.	Potassium dichromate is an excellent primary standard. <a href="#">[3]</a> <a href="#">[7]</a>
Solution Stability	Stable for long periods. Perchloric acid solutions are less stable. <a href="#">[5]</a>	Very stable, can be boiled without decomposition. <a href="#">[8]</a>
Color Change	Yellow/Orange ( $\text{Ce}^{4+}$ ) to Colorless ( $\text{Ce}^{3+}$ ) <a href="#">[1]</a> <a href="#">[9]</a>	Orange ( $\text{Cr}_2\text{O}_7^{2-}$ ) to Green ( $\text{Cr}^{3+}$ ) <a href="#">[3]</a>
Indicator	Redox indicators like Ferroin are typically required. <a href="#">[9]</a> <a href="#">[10]</a>	Redox indicators like N-phenyl anthranilic acid or diphenylamine sulfonate are needed as the color change is not sharp enough. <a href="#">[3]</a>
Reaction with HCl	Stable, can be used in the presence of chloride ions.	Does not react with HCl at moderate concentrations, a key advantage over $\text{KMnO}_4$ . <a href="#">[3]</a>
Key Advantages	Very strong oxidizing agent, applicable to a wide range of analytes.	High purity as a primary standard ( $\text{K}_2\text{Cr}_2\text{O}_7$ ), excellent stability, lower cost. <a href="#">[3]</a> <a href="#">[8]</a>
Key Disadvantages	More expensive than dichromate, requires standardization. <a href="#">[11]</a> Nitrate	Lower redox potential than $\text{Ce}^{4+}$ , some reactions can be slow. <a href="#">[3]</a> <a href="#">[8]</a>

interference can occur in certain standardizations.[\[12\]](#)

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Toxicity	Moderately toxic.	Highly toxic and a known carcinogen (hexavalent chromium). <a href="#">[2]</a>
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## Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate titrations. Below are standard protocols for the preparation and standardization of these two common titrants.

### Protocol 1: Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate

This procedure outlines the preparation of a ceric ammonium nitrate solution and its subsequent standardization against a primary standard, arsenic trioxide.

#### 1. Preparation of 0.1 M Ceric Ammonium Nitrate Solution:

- In a fume hood, dissolve approximately 65 g of ceric ammonium nitrate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water, using gentle heat to aid dissolution.[\[9\]](#)[\[13\]](#)
- After cooling to room temperature, filter the solution if it appears turbid.
- Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
- Store the solution in a light-protected bottle. It is recommended to allow the solution to stand for several days before standardization.[\[14\]](#)

#### 2. Standardization against Arsenic Trioxide ( $\text{As}_2\text{O}_3$ ):

- Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 mL conical flask.[\[10\]](#)[\[13\]](#)
- Add 25 mL of 8% (w/v) sodium hydroxide solution and swirl the flask to dissolve the solid.[\[10\]](#)

- Add 100 mL of deionized water, mix, and then carefully add 30 mL of dilute sulfuric acid.[\[10\]](#)
- Add 0.15 mL of osmic acid solution (as a catalyst) and 0.1 mL of ferroin sulfate solution as an indicator.[\[10\]](#)[\[13\]](#)
- Titrate slowly with the prepared ceric ammonium nitrate solution. The endpoint is reached when the pink color of the indicator changes to a very pale blue.[\[9\]](#)[\[10\]](#)
- The molarity is calculated using the stoichiometry of the reaction, where each mL of 0.1 M ceric ammonium nitrate is equivalent to 0.004946 g of  $\text{As}_2\text{O}_3$ .[\[10\]](#)

## Protocol 2: Preparation and Use of 0.1 N (0.0167 M) Potassium Dichromate

Potassium dichromate is a primary standard, meaning a solution of known concentration can be prepared directly by weighing the pure, dry salt.[\[7\]](#)

### 1. Preparation of 0.1 N Potassium Dichromate Solution:

- Accurately weigh approximately 4.9 g of analytical grade potassium dichromate (previously dried at 150-200°C).[\[7\]](#)[\[8\]](#)
- Dissolve the solid in deionized water in a beaker.
- Quantitatively transfer the solution into a 1000 mL volumetric flask.
- Dilute to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.

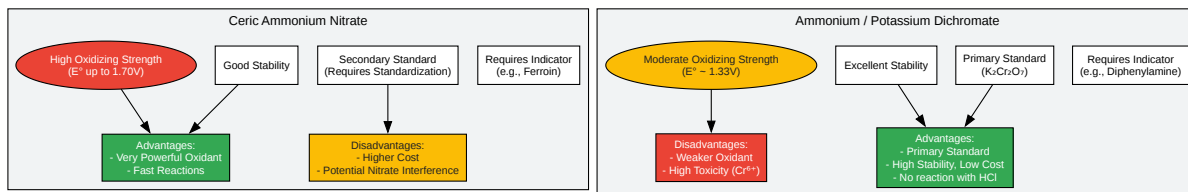
### 2. Titration of Ferrous Ammonium Sulfate (FAS) with Potassium Dichromate:

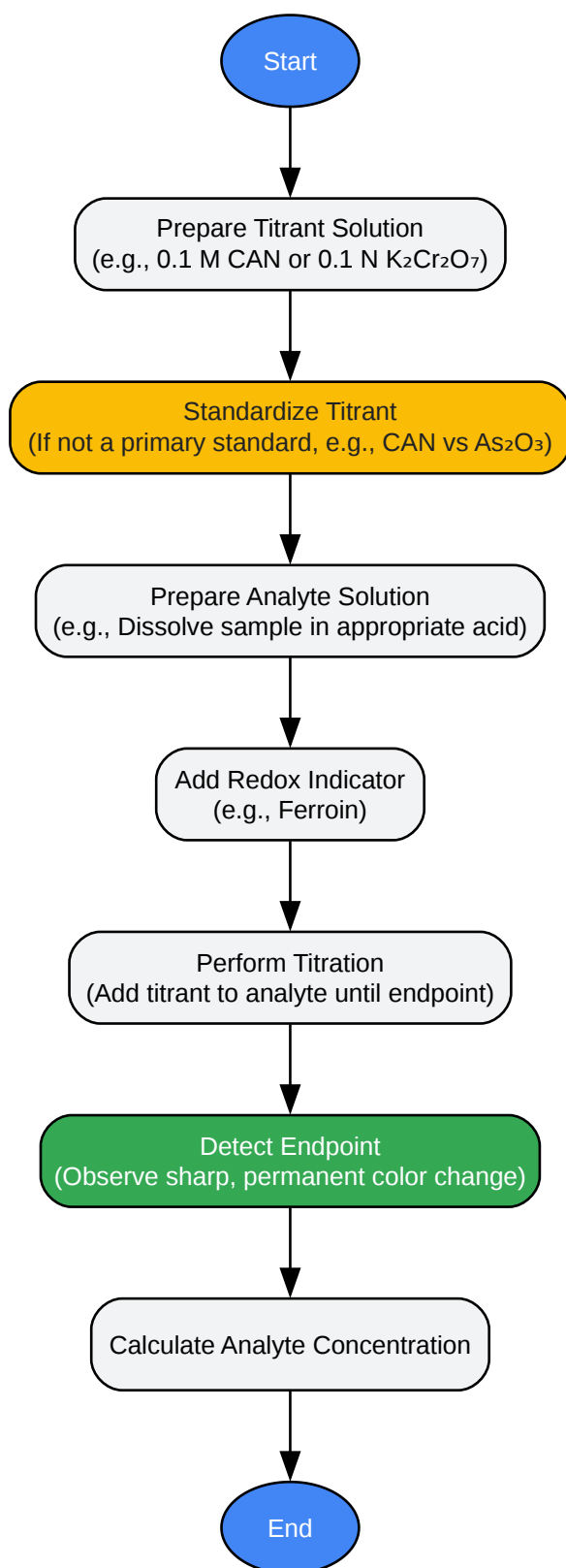
- Prepare a solution of the analyte, for example, by dissolving a known mass of ferrous ammonium sulfate (Mohr's salt) in a mixture of deionized water and dilute sulfuric acid to prevent the oxidation of  $\text{Fe}^{2+}$  by air.[\[15\]](#)[\[16\]](#)
- Add 2-3 drops of a suitable redox indicator, such as N-phenyl anthranilic acid or diphenylamine sulfonate.

- Titrate the ferrous solution with the standard potassium dichromate solution from a burette.
- The endpoint is signaled by a sharp color change from green (due to  $\text{Cr}^{3+}$  formation) to violet or purple, depending on the indicator used.

## Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the logical comparison and experimental processes.





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